5-(Dimethylamino)uracil
Overview
Description
5-(Dimethylamino)uracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of a dimethylamino group at the 5-position of the uracil ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)uracil typically involves the introduction of a dimethylamino group to the uracil ring. One common method involves the reaction of uracil with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)uracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dimethylamino group to other functional groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted uracil derivatives .
Scientific Research Applications
5-(Dimethylamino)uracil has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)uracil involves its interaction with biological macromolecules, such as DNA and RNA. The dimethylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Aminouracil: Another uracil derivative with an amino group at the 5-position.
5-Fluorouracil: A well-known anticancer agent with a fluorine atom at the 5-position.
5-Chlorouracil: Contains a chlorine atom at the 5-position and exhibits different biological activities
Uniqueness
5-(Dimethylamino)uracil is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
5-(dimethylamino)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9(2)4-3-7-6(11)8-5(4)10/h3H,1-2H3,(H2,7,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJYJQMSFALWBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292258 | |
Record name | 5-(dimethylamino)uracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37454-51-6 | |
Record name | NSC81180 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(dimethylamino)uracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main chemical reaction described in the research paper involving 1,3-Dimethyl-4-amino-5-dimethylamino-uracil?
A1: The research paper [] focuses on the synthesis of 1,3-Dimethyl-4-amino-5-dimethylamino-uracil and its subsequent reaction with acetic anhydride. This reaction yields 1,3,7,8-Tetramethylxanthine.
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